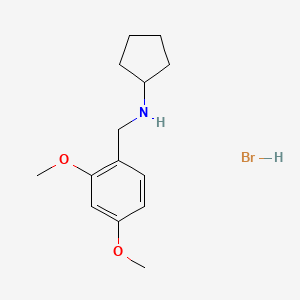
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
Vue d'ensemble
Description
“(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-28-4 . It has a molecular weight of 326.21 and its IUPAC name is (3-fluorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide” is 1S/C15H16FNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Oligoribonucleotide Synthesis : The use of 4-methoxybenzyl group, related to the 2-methoxybenzyl component of the compound , has been successfully applied in the synthesis of oligoribonucleotides via phosphotriester approach. This method involves introducing the 4-methoxybenzyl group directly to the 2′-hydroxyl group of adenosine, demonstrating the utility of methoxybenzyl groups in nucleotide chemistry (Takaku & Kamaike, 1982).
Hexadentate Ligand Synthesis : The synthesis of N3O3 amine phenols, which include the 2-hydroxy-5-methoxybenzyl component, has been explored. These ligands are used in studying the coordination chemistry of Group 13 metal ions and demonstrate the importance of methoxybenzyl groups in developing complex ligand systems (Liu, Wong, Rettig, & Orvig, 1993).
Radiotracer Development : The synthesis of fluorobenzyl bromides, which are structurally similar to (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, has been crucial in the development of asymmetric synthesis of fluorinated α-amino acids. These compounds are significant in positron emission tomography (PET), illustrating the role of fluorobenzyl derivatives in medical imaging (Zaitsev et al., 2002).
Chemical Reactions and Properties
Reductive Amination : The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, involving a methoxybenzyl group, serves as a notable example of reductive amination in organic chemistry laboratories. This showcases the practical applications of methoxybenzyl derivatives in synthetic organic chemistry (Touchette, 2006).
Galactose Oxidase Models : The synthesis of tripodal ligands with N3O coordination spheres, including the 2-hydroxy-3-tert-butyl-5-methoxybenzyl group, has contributed to the understanding of galactose oxidase models. These studies help elucidate the properties of CuII-phenoxyl radicals, important in biochemical processes (Philibert et al., 2003).
Synthesis of Novel Fluorinated Compounds : Research into fluorobenzyl ketene aminals, which have structural similarities to (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, has explored the synthesis of novel fluorinated compounds. These studies enhance our understanding of fluorinated heterocyclic chemistry (Li & Smith, 2001).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for “(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide” can provide detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures, including avoiding inhalation, contact with skin or eyes, and ensuring proper ventilation .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIMPTUODUJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide | |
CAS RN |
1609407-28-4 | |
| Record name | Benzenemethanamine, 3-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3244129.png)



amine hydrochloride](/img/structure/B3244168.png)


